molecular formula C10H19NO3 B12086635 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one

Cat. No.: B12086635
M. Wt: 201.26 g/mol
InChI Key: PSMWKWSTGCHBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is a synthetic organic compound featuring a pentan-1-one backbone substituted with a hydroxyl group at the fifth carbon and a 3-hydroxypiperidin-1-yl group at the ketone position.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

5-hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one

InChI

InChI=1S/C10H19NO3/c12-7-2-1-5-10(14)11-6-3-4-9(13)8-11/h9,12-13H,1-8H2

InChI Key

PSMWKWSTGCHBBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CCCCO)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, 3-hydroxypiperidine is reacted with 5-bromopentan-1-one in dichloromethane (DCM) under reflux conditions (40–50°C) for 12–24 hours. The reaction is catalyzed by a base such as triethylamine (TEA) to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. Yields for this method range from 55% to 65%, with purity dependent on subsequent purification via column chromatography.

Key Considerations:

  • Solvent Choice : Polar aprotic solvents like DCM or acetonitrile improve reaction kinetics by stabilizing ionic intermediates.

  • Temperature Control : Elevated temperatures (>60°C) may lead to side reactions, including ketone enolization or piperidine ring degradation.

Condensation Reactions via Mannich-Type Pathways

Mannich reactions offer a versatile route for constructing the C–N bond between the pentanone backbone and the piperidine ring. This three-component reaction involves a ketone, an amine (3-hydroxypiperidine), and formaldehyde, though alternative aldehydes may be substituted to modulate reactivity.

Mechanistic Insights

The reaction proceeds through the in situ formation of an iminium ion intermediate, which undergoes nucleophilic attack by the enolized ketone. For 5-hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one, the enolization of pentan-1-one is facilitated by Lewis acids such as AlCl₃, which coordinate to the carbonyl oxygen.

Catalytic Cyclization Using Lewis Acid Systems

A patented approach for analogous hydroxypiperidine-ketone hybrids involves Lewis acid-catalyzed cyclization. While originally developed for indanone derivatives, this method has been adapted for pentanone systems.

Procedure Overview:

  • Intermediate Synthesis : 3-Chloropropionyl chloride is condensed with a protected hydroxypiperidine derivative in DCM.

  • Cyclization : The intermediate is heated to 110–150°C under molten conditions with AlCl₃/LiCl catalysts, inducing intramolecular ketone formation.

  • Deprotection : Acidic hydrolysis (HCl, pH 3–5) removes protecting groups, yielding the target compound.

Advantages:

  • High Purity : Cyclization minimizes linear byproducts.

  • Scalability : Suitable for multi-gram synthesis with yields exceeding 70%.

Reductive Amination Strategies

Reductive amination provides a one-pot route by coupling 5-oxopentanal with 3-hydroxypiperidine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is preferred for its selectivity and mild reaction conditions.

Stepwise Analysis:

  • Iminium Formation : 5-Oxopentanal and 3-hydroxypiperidine react in tetrahydrofuran (THF) at 0°C.

  • Reduction : STAB (1.2 eq) is added incrementally to reduce the iminium intermediate to the secondary amine.

  • Workup : Aqueous extraction and solvent evaporation yield the crude product, which is purified via recrystallization.

Yield Data:

Reducing AgentSolventTemperatureYield (%)
STABTHF0°C → RT68
NaBH₄MeOHRT42

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on critical performance metrics:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Alkylation55–6590–95ModerateHigh
Mannich Condensation60–7085–90LowModerate
Catalytic Cyclization70–7595–98HighLow
Reductive Amination65–7092–95ModerateHigh

Catalytic cyclization emerges as the most efficient method for large-scale synthesis, albeit with higher operational costs due to specialized catalysts. For laboratory-scale preparations, reductive amination offers a balance of yield and simplicity.

Optimization Strategies for Industrial Applications

Catalyst Recycling in Cyclization Reactions

Recent advances demonstrate that AlCl₃/LiCl catalysts can be recovered and reused for up to three cycles without significant activity loss, reducing waste and cost.

Solvent-Free Modifications

Molten-state reactions (Method 3) eliminate solvent use, aligning with green chemistry principles. This approach reduces purification complexity and environmental impact.

Enantioselective Synthesis

Chiral auxiliaries or asymmetric catalysis remain underexplored for this compound. Preliminary studies suggest that BINOL-derived phosphoric acids could induce enantioselectivity during iminium formation, though yields remain suboptimal (<50%) .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. In contrast, the 3-hydroxypiperidin-1-yl group introduces a polar, basic nitrogen and hydroxyl group, favoring solubility in polar solvents.

Physical and Chemical Properties

Table 2: Comparative Properties

Compound Name Physical State Rf Value (TLC) Solubility Key Spectral Data (¹H NMR)
5-Hydroxy-1-(p-tolyl)pentan-1-one Colorless oil 0.31 (DCM:acetone 90:10) Lipophilic δ 7.86 (d, aromatic H), 3.67 (t, -CH₂OH)
5-Amino-1-pyridin-3-ylpentan-1-one dihydrochloride Crystalline solid Not reported Water-soluble (salt) Not provided
Target Compound (Inferred) Likely solid Lower than 2b (higher polarity) Polar solvents (e.g., methanol) Expected signals for piperidine protons (~2.5–3.5 ppm)

Analysis :

  • Polarity : The target compound’s dual hydroxyl groups likely reduce its Rf value compared to 2b, indicating higher polarity.
  • State : Salts (e.g., ) are typically crystalline, while aromatic analogs (2b) are oils due to reduced intermolecular hydrogen bonding.

Biological Activity

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article delves into its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is C11H19N2O3C_{11}H_{19}N_2O_3. The compound features a hydroxypiperidine moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer potential. Below are key findings from recent research:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SK-N-MC (Ewing sarcoma). It promotes cell cycle arrest in MCF-7 cells by decreasing levels of estrogen receptor alpha (ERα) and insulin-like growth factor 1 receptor (IGF1R), both of which are critical for cancer cell proliferation .
  • In Vivo Studies : In zebrafish models xenografted with SK-N-MC tumor cells, treatment with the compound resulted in limited tumor growth without adverse effects on normal development, indicating a favorable therapeutic profile .
  • Structure-Activity Relationships (SAR) : Variations in the chemical structure significantly affect the compound's potency. For instance, modifications to the piperidine ring or the introduction of lipophilic substituents have been shown to enhance antiproliferative activity across various cancer cell lines. A study detailed the IC50 values for several derivatives, demonstrating that specific modifications could lead to improved efficacy against different cancer types .

Data Table: IC50 Values of 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one Derivatives

CompoundCell LineIC50 (µM)
5-Hydroxy CompoundMCF-7 (Breast Cancer)28.8 ± 0.0
5-Hydroxy CompoundSK-N-MC (Ewing Sarcoma)27.8 ± 2.7
5-Hydroxy CompoundU-251 (Glioblastoma)32.7 ± 4.5
5-Hydroxy CompoundHCT-116 (Colorectal Carcinoma)36.1 ± 0.9
5-Hydroxy CompoundHepG2 (Liver Cancer)31.9 ± 6.8

Case Studies

Several case studies highlight the effectiveness of this compound in different contexts:

Case Study 1: MCF-7 Cell Line

A study demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells, with observed morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased populations of cells in the sub-G1 phase, suggesting DNA fragmentation typical of apoptotic cells .

Case Study 2: Zebrafish Model

In a zebrafish model, administration of the compound resulted in reduced tumor burden without toxicity to normal tissues, showcasing its potential as a safe therapeutic agent . This model is crucial for evaluating both efficacy and safety prior to clinical trials.

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one, and how are critical parameters optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of hydroxypiperidine derivatives with pentanone precursors. Key parameters include:

  • Reagent Selection : Use of hydroxylamine or Boc-protected intermediates to preserve hydroxyl group integrity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for nucleophilic substitutions .
  • Temperature Control : Maintaining 60–80°C avoids side reactions during cyclization steps .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via HPLC .

Q. Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm hydroxyl and piperidine proton environments, with DEPT-135 distinguishing CH₂/CH₃ groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks in crystalline forms .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How does the compound’s hydroxyl group influence its chemical reactivity?

Methodological Answer:

  • Acid-Base Behavior : The hydroxyl group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., water, ethanol) .
  • Derivatization : Protection with Boc or TMS groups prevents unwanted oxidation during synthesis .
  • Nucleophilic Substitution : Reactivity at the ketone position is modulated by steric hindrance from the hydroxypiperidine moiety .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Light Sensitivity : Amber glass vials mitigate photodegradation of the hydroxypiperidine moiety .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is required for in vitro assays .
  • Karl Fischer Titration : Moisture content <0.1% ensures stability in hygroscopic environments .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Replicate Experiments : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration) .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and enzymatic activity tests (e.g., kinase inhibition) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in Pd-catalyzed coupling reactions to control stereochemistry .
  • Chiral HPLC : Employ amylose-based columns to separate enantiomers and quantify optical purity .
  • Dynamic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired enantiomers .

Q. How do structural analogs compare in target selectivity?

Methodological Answer:

  • SAR Studies : Modify the hydroxypiperidine ring to pyrrolidine or morpholine derivatives and test against kinases (e.g., PI3K) .
  • Docking Simulations : AutoDock Vina predicts binding poses to ATP-binding pockets, highlighting steric clashes or hydrogen-bond donors .
  • Selectivity Panels : Screen against 50+ related targets (e.g., GPCRs, ion channels) to identify off-target effects .

Q. What experimental designs validate the compound’s proposed mechanism of action?

Methodological Answer:

  • Knockout Models : CRISPR/Cas9 gene editing silences putative targets (e.g., HDACs) to confirm pathway involvement .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate enzyme-inhibitor interactions .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling networks .

Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions in exothermic steps .
  • DoE (Design of Experiments) : Response surface methodology (RSM) identifies optimal molar ratios (e.g., 1:1.2 substrate:catalyst) .
  • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.